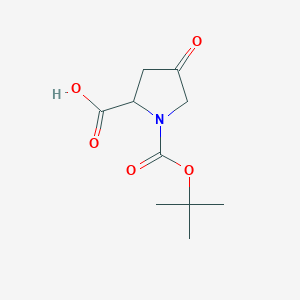

1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid

Descripción

1-(Tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid (CAS: 84348-37-8; alternative CAS: 876317-19-0 for stereoisomeric forms) is a chiral bicyclic compound with the molecular formula C₁₀H₁₅NO₅ and a molecular weight of 229.23 g/mol . It features a pyrrolidine ring with a ketone group at the 4-position and a tert-butoxycarbonyl (BOC) protecting group on the nitrogen. This compound is a white to off-white crystalline solid with a purity of ≥97% and a melting point of ~190°C .

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h7H,4-5H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYGSXRXTIKGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399957 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-oxoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876317-19-0 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-oxoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-4-oxopyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Boc Protection of Pyrrolidine Derivatives

The most common laboratory method involves the protection of the amino group of (R)-4-oxopyrrolidine-2-carboxylic acid or its derivatives using di-tert-butyl dicarbonate (Boc anhydride) or tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the Boc group.

- Dissolve the pyrrolidine derivative in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

- Add a base (e.g., triethylamine) to scavenge the hydrochloric acid generated.

- Slowly add Boc anhydride or Boc-Cl at 0°C to room temperature.

- Stir the reaction mixture for several hours, monitoring progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Purify the product by recrystallization or silica gel column chromatography using ethyl acetate/hexane mixtures.

- Strict moisture exclusion is essential to avoid Boc group hydrolysis.

- Reaction temperature control prevents side reactions.

- Monitoring stereochemical integrity via chiral HPLC or NMR is recommended.

Oxidation of Boc-Protected 4-Hydroxypyrrolidine-2-Carboxylic Acid

An alternative industrially relevant method involves the oxidation of 1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid to the corresponding 4-oxo derivative.

- Dissolve the Boc-protected 4-hydroxypyrrolidine-2-carboxylic acid in dichloromethane.

- Add trichloroisocyanuric acid (TCCA) as the oxidizing agent.

- Introduce 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) free radical catalyst.

- Stir the reaction at room temperature (~20°C) for 1 hour.

- Quench with water, separate phases, and extract the aqueous layer with dichloromethane.

- Dry the combined organic layers and concentrate under reduced pressure to yield the 4-oxo product.

This method achieves near-quantitative yields (up to 100%) and is scalable for industrial production.

Data Table: Summary of Preparation Methods

| Preparation Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Boc Protection of 4-oxopyrrolidine-2-carboxylic acid | (R)-4-oxopyrrolidine-2-carboxylic acid | Boc anhydride or Boc-Cl, triethylamine, anhydrous THF/DCM, 0°C to RT | 80–95 | Requires moisture-free conditions; purification by chromatography |

| Oxidation of Boc-protected 4-hydroxypyrrolidine-2-carboxylic acid | 1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | Trichloroisocyanuric acid, TEMPO, dichloromethane, RT, 1 h | ~100 | Industrially scalable; mild conditions; high yield |

Detailed Research Findings and Analysis

Reaction Mechanism Insights

- Boc Protection: The amino group nucleophilically attacks the electrophilic carbonyl carbon of Boc anhydride or Boc-Cl, forming a carbamate linkage. The base neutralizes the released acid, driving the reaction forward.

- Oxidation: TEMPO catalyzes the selective oxidation of the hydroxyl group at the 4-position to a ketone, with TCCA serving as the stoichiometric oxidant. This method preserves the Boc group and stereochemistry.

Stereochemical Considerations

- The stereochemistry at the 2-position (chiral center) is preserved during Boc protection and oxidation.

- Confirmation of stereochemical integrity is typically performed by single-crystal X-ray diffraction or chiral chromatographic methods.

- Maintaining stereochemical purity is critical for the compound’s utility in asymmetric synthesis and peptide chemistry.

Industrial Production Notes

- Continuous flow reactors have been explored to improve reaction control, scalability, and safety, especially for the oxidation step.

- Process optimization focuses on minimizing impurities, maximizing yield, and ensuring reproducibility.

- The oxidation method using TCCA/TEMPO is favored industrially due to mild conditions and high efficiency.

Summary Table of Key Physical and Chemical Properties Relevant to Preparation

| Property | Value/Description | Source/Notes |

|---|---|---|

| Molecular Formula | C10H15NO5 | PubChem |

| Molecular Weight | 229.23 g/mol | PubChem |

| Solubility | Very soluble; 15.1–125 mg/mL (varies by solvent) | BenchChem data |

| Stability | Stable under anhydrous, neutral to basic conditions; Boc group cleaves under acidic conditions | Literature reports |

| Typical Purification Methods | Recrystallization, silica gel chromatography | Standard organic synthesis practice |

Análisis De Reacciones Químicas

Types of Reactions

1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol, to yield the free amine.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: The Boc group can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid and tert-butyl alcohol.

Common Reagents and Conditions

Trifluoroacetic Acid (TFA): Used for the removal of the Boc group under acidic conditions.

Hydrochloric Acid (HCl): Another reagent for Boc deprotection, often used in methanol.

Sodium Hydroxide (NaOH): Used in the synthesis of the compound to neutralize the reaction mixture.

Major Products Formed

The major product formed from the deprotection of this compound is 4-oxopyrrolidine-2-carboxylic acid, along with tert-butyl alcohol as a byproduct.

Aplicaciones Científicas De Investigación

Chemistry

Peptide Synthesis : Boc-pyrrolidine is extensively used in peptide synthesis due to its ability to protect amino groups during coupling processes. This protection prevents unwanted side reactions, allowing for the precise assembly of peptides.

Biology

Synthesis of Biologically Active Molecules : The compound is crucial in synthesizing various biologically active molecules and drug candidates. Its role in constructing complex structures has been documented in several studies focusing on novel drug candidates targeting specific biological pathways.

Medicine

Intermediate in Pharmaceutical Synthesis : Boc-pyrrolidine acts as an intermediate in the synthesis of pharmaceuticals, facilitating the development of compounds with therapeutic potential.

Industry

Production of Fine Chemicals : The compound is utilized in producing fine chemicals and advanced materials, showcasing its versatility beyond academic research.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of Boc-pyrrolidine in synthesizing a series of anticancer agents targeting specific kinases. The protection-deprotection strategy enabled the successful assembly of complex structures that exhibited potent biological activity against cancer cell lines.

Case Study 2: Development of Neuroactive Compounds

Research has shown that derivatives of Boc-pyrrolidine can be modified to enhance their activity at nicotinic acetylcholine receptors (nAChRs). These modifications have led to compounds with selective agonistic properties, indicating potential therapeutic applications in neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of 1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine functionality through nucleophilic addition, forming a stable carbamate. The removal of the Boc group is achieved through acid-catalyzed cleavage, resulting in the formation of a carbocation intermediate that undergoes decarboxylation to yield the free amine .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

Diethyl 4-Oxopyrrolidine-1,3-Dicarboxylate (CAS 3751-82-4)

- Molecular Formula: C₁₀H₁₅NO₅ (same as BOC-protected compound).

- Key Differences :

- Replaces the BOC group with ethyl ester groups.

- Lacks chirality due to symmetric substitution.

- Applications: Primarily used in non-pharmaceutical organic synthesis for flexibility in ester hydrolysis .

B. 1-(Tert-Butoxycarbonyl)-4-Fluoropiperidin-4-yl Derivatives (e.g., Compound 23 in )

- Molecular Formula: C₁₄H₂₁FNO₄.

- Key Differences :

- Piperidine ring (6-membered) vs. pyrrolidine (5-membered).

- Fluorine substitution enhances electronegativity and metabolic stability.

- Applications : AMP-activated protein kinase (AMPK) activators for metabolic disorders .

C. Fluorinated and Trifluoroacetyl Derivatives ()

Physicochemical and Reactivity Comparison

Research Findings and Industrial Relevance

- Pharmaceutical Synthesis : The BOC-protected compound was utilized in the synthesis of a dual inhibitor targeting Staphylococcus aureus biofilm formation, demonstrating its role in antimicrobial drug development .

- Scalability : Produced at kilogram scale with ≥97% purity, meeting Good Manufacturing Practice (GMP) standards for commercial drug intermediates .

Actividad Biológica

1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, commonly referred to as N-Boc-4-oxopyrrolidine-2-carboxylic acid, is a compound with significant relevance in medicinal chemistry and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula: C₁₀H₁₅NO₅

- Molecular Weight: 229.23 g/mol

- CAS Number: 876317-19-0

- MDL Number: MFCD02668169

The biological activity of this compound is primarily attributed to its role as a prodrug in various therapeutic contexts. The compound exhibits antibacterial properties by inhibiting specific enzymes involved in bacterial cell wall synthesis, particularly penicillin-binding proteins (PBPs) and beta-lactamases, which are critical for the survival of Gram-positive and Gram-negative bacteria .

Antibacterial Activity

Research has shown that derivatives of this compound can effectively combat antibiotic-resistant strains of bacteria. For instance, compounds derived from this structure have demonstrated efficacy against strains such as Acinetobacter baumannii and Klebsiella pneumoniae, which are known for their resistance to conventional antibiotics .

Case Studies

- Study on Antimicrobial Efficacy : A study published in MDPI highlighted the synthesis of various derivatives based on the oxopyrrolidine framework, demonstrating their effectiveness against multiple beta-lactamase producing bacteria. The results indicated that certain modifications to the core structure significantly enhanced antibacterial potency .

- In Vivo Studies : In vivo studies have shown that these compounds can restore the activity of carbapenems against resistant strains. For example, a derivative of this compound was tested in mouse models and exhibited significant reductions in bacterial load compared to untreated controls .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, and what key reaction conditions are critical for high yield?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of pyrrolidine precursors followed by oxidation at the 4-position. Key steps include:

- Catalysts : Palladium or copper catalysts (e.g., for coupling or cyclization steps) .

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene for optimal reaction kinetics .

- Purification : Column chromatography or recrystallization to isolate the product with >95% purity, as referenced in analogous Boc-protected compounds .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C in a dry environment to prevent hydrolysis of the Boc group .

- Safety Measures : Use nitrile gloves, goggles, and lab coats due to risks of skin irritation (H315) and serious eye damage (H319) .

- Ventilation : Work in a fume hood to avoid inhalation of dust (H335) .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyrrolidine ring structure .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylic acid and Boc groups) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>98%) .

- X-ray Crystallography : Resolve stereochemistry and confirm crystal packing, as demonstrated for related Boc-protected pyrrolidines .

Advanced Research Questions

Q. In designing experiments to study the compound's biological activity, what formulation strategies are effective for in vivo studies?

- Methodological Answer :

- Vehicle Systems : For poorly water-soluble analogs, use DMSO/saline mixtures (e.g., 5% DMSO, 40% PEG-300, 55% saline) to enhance solubility .

- Dosing : Calculate dose based on animal weight (e.g., 10 mg/kg) and adjust injection volume (e.g., 5 µL/g body weight) to minimize toxicity .

- pH Adjustment : Buffered solutions (pH 6.5–7.4) to maintain compound stability during administration .

Q. How can researchers resolve contradictions in reported reaction yields when synthesizing this compound under varying catalytic conditions?

- Methodological Answer :

- Variable Screening : Systematically test palladium vs. copper catalysts, solvent polarity (DMF vs. toluene), and temperature (25°C vs. reflux) .

- Analytical Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or in-line HPLC to track reaction progress and identify side products .

- Yield Optimization : For low-yielding steps, introduce inert atmospheres (N2/Ar) or scavengers (e.g., molecular sieves) to suppress moisture-sensitive side reactions .

Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during key steps like cyclization or Boc protection .

- Chromatographic Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases to separate enantiomers .

- Crystallographic Validation : Confirm absolute configuration via single-crystal X-ray diffraction, as applied to structurally similar Boc-protected pyrrolidines .

Notes on Data Contradictions and Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.